BenchChemオンラインストアへようこそ!

1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Lipophilicity Physicochemical Properties Angiotensin II Antagonists

The compound 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 886905-87-9) is a synthetic sulfonylbenzyl-substituted benzimidazole derivative with the molecular formula C22H25N3O3S and a molecular weight of 411.5 g/mol. This compound falls within the generic scope of Bayer AG’s patent family EP 0 643 060 / DE 4327256, which claims sulfonylbenzyl-substituted benzimidazoles as non-peptide angiotensin II (AII) receptor antagonists intended for antihypertensive and anti-atherosclerotic therapy.

Molecular Formula C22H25N3O3S
Molecular Weight 411.52
CAS No. 886905-87-9
Cat. No. B2567351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
CAS886905-87-9
Molecular FormulaC22H25N3O3S
Molecular Weight411.52
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H25N3O3S/c26-21(24-14-8-1-2-9-15-24)16-25-20-13-7-6-12-19(20)23-22(25)29(27,28)17-18-10-4-3-5-11-18/h3-7,10-13H,1-2,8-9,14-17H2
InChIKeyMVAYJPQJPNLRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 886905-87-9): Chemical Class and Procurement Context


The compound 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 886905-87-9) is a synthetic sulfonylbenzyl-substituted benzimidazole derivative with the molecular formula C22H25N3O3S and a molecular weight of 411.5 g/mol . This compound falls within the generic scope of Bayer AG’s patent family EP 0 643 060 / DE 4327256, which claims sulfonylbenzyl-substituted benzimidazoles as non-peptide angiotensin II (AII) receptor antagonists intended for antihypertensive and anti-atherosclerotic therapy [1]. The molecule combines a benzimidazole core, a benzylsulfonyl substituent at the 2-position, and an azepane ring linked via an ethanone bridge, representing a specific structural motif within a broader class of heterocyclic AII antagonists.

Why Generic Substitution of 1-(Azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone Is Not Advisable


Compounds within the sulfonylbenzyl-benzimidazole class cannot be considered interchangeable because the structure-activity relationships (SAR) documented in the founding patent family demonstrate that both the nature of the sulfonyl substituent and the cyclic amine attached to the ethanone bridge profoundly modulate angiotensin II receptor binding affinity, selectivity, and in vivo antihypertensive potency [1]. As described in EP0643060, even modest alterations—such as replacing the benzylsulfonyl group with a smaller alkylsulfonyl moiety or exchanging the azepane ring for a piperidine—can shift the pharmacological profile, potentially leading to reduced target engagement or altered pharmacokinetics [1]. Therefore, selecting a close analog based solely on scaffold similarity, without accounting for these discrete structural determinants, carries a quantifiable risk of compromising experimental outcomes in hypertensive or atherosclerotic models [1].

Quantitative Evidence Differentiating 1-(Azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone from Structural Analogs


Benzylsulfonyl vs. Ethylsulfonyl: Impact on Lipophilicity and Predicted Membrane Permeability

The target compound, bearing a benzylsulfonyl group, possesses substantially higher calculated lipophilicity than its ethylsulfonyl congener 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS 886923-81-5). The molecular difference—a phenyl ring replacing a methyl group—adds 62.1 Da to the molecular weight (411.5 vs. 349.4 g/mol) and is predicted to increase logP by approximately 1.5–2.0 log units . Such a shift in lipophilicity can be decisive for membrane permeation and tissue distribution, parameters critical to in vivo efficacy [1]. While direct experimental logP values for these compounds have not been disclosed, the structural difference alone provides a quantifiable differentiation relevant to compound selection for cell-based or in vivo pharmacological studies .

Lipophilicity Physicochemical Properties Angiotensin II Antagonists

Azepane vs. Piperidine: Heterocyclic Ring Size and Conformational Flexibility

The target compound incorporates a seven-membered azepane ring, whereas the closest piperidine analog, 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone (CAS 632299-00-4), features a six-membered piperidine ring . The expanded ring size in azepane introduces additional puckered conformations and alters the spatial orientation of the basic nitrogen, which can influence hydrogen-bonding interactions within the angiotensin II receptor binding pocket [1]. Although no direct comparative pharmacological data have been published for these two exact compounds, patent SAR emphasizes that the nature of the cyclic amine significantly affects both receptor affinity and functional antagonism [1]. The molecular weight difference between the two is 14.0 Da (azepane derivative: 411.5 g/mol; piperidine derivative: 397.5 g/mol) . This physicochemical distinction may translate into differential metabolic stability and clearance profiles, making azepane-containing candidates a distinct selection for structure–activity relationship exploration.

Conformational Analysis Receptor Binding Medicinal Chemistry

Benzylsulfonyl vs. 3,5-Dimethoxybenzylsulfonyl: Steric and Electronic Modulation

The 3,5-dimethoxybenzylsulfonyl analog (CAS 886906-34-9, C24H29N3O5S, MW 471.6 g/mol) represents an electron-rich and sterically more demanding variant of the benzylsulfonyl group present in the target compound . The addition of two methoxy substituents increases the molecular weight by 60.1 g/mol and introduces hydrogen-bond acceptor sites that may alter receptor interaction geometry [1]. Patent disclosures indicate that substitution on the benzyl ring modulates both potency and selectivity for the AT1 receptor subtype, with certain substitutions enhancing in vivo duration of action [1]. The unsubstituted benzylsulfonyl group offers a baseline hydrophobic contact surface without additional electronic perturbation, making it a preferred reference compound for systematically probing the contribution of aryl ring substitution to pharmacological activity.

Structure-Activity Relationship Angiotensin II Receptor Sulfonyl Substituent

Optimal Use Cases for 1-(Azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone Based on Evidenced Differentiation


Angiotensin II Receptor Antagonist Lead Optimization

The compound serves as a structurally defined intermediate for lead optimization programs targeting the angiotensin II AT1 receptor. Its unsubstituted benzylsulfonyl group and azepane ring provide a baseline scaffold from which systematic modifications—such as aryl ring substitution or heterocycle variation—can be quantitatively assessed for impact on receptor binding affinity and selectivity, as outlined in the foundational patent SAR [1].

In Vivo Hypertension Model Probe Selection

Given the class-level evidence of antihypertensive activity disclosed in EP0643060A1 [1], this compound is a rational candidate for evaluation in rodent models of hypertension (e.g., angiotensin II-infused or spontaneously hypertensive rat models). Its lipophilic benzylsulfonyl substituent, predicted to enhance tissue distribution relative to smaller alkylsulfonyl analogs, makes it particularly suited for studies where sustained target-organ exposure is required.

Physicochemical Comparator for Sulfonylbenzyl-Benzimidazole Libraries

Because the compound possesses intermediate lipophilicity and molecular weight compared to both the ethylsulfonyl (lower MW/logP) and 3,5-dimethoxybenzylsulfonyl (higher MW/logP) analogs, it can function as a central reference point for correlating physicochemical properties with in vitro ADME parameters (e.g., permeability, microsomal stability) across a congeneric series .

Quote Request

Request a Quote for 1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.